2-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-1,3-benzoxazole
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Overview
Description
2-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-1,3-benzoxazole is a complex organic compound that features both benzothiadiazole and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-1,3-benzoxazole typically involves the reaction of 4-nitro-2,1,3-benzothiadiazole with a suitable benzoxazole derivative. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoxazole and benzothiadiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzoxazole or benzothiadiazole rings.
Scientific Research Applications
2-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may have potential as bioactive agents, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiadiazole and benzoxazole moieties can also participate in various biochemical interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-2,1,3-benzothiadiazole: Shares the benzothiadiazole core but lacks the benzoxazole moiety.
2,1,3-Benzothiadiazole: A simpler structure without the nitro and benzoxazole groups.
4,7-Dibromo-2,1,3-benzothiadiazole: Used in the synthesis of advanced materials.
Uniqueness
2-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-1,3-benzoxazole is unique due to the combination of its benzothiadiazole and benzoxazole moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Properties
IUPAC Name |
2-[(4-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6N4O3S2/c18-17(19)12-10(6-5-8-11(12)16-22-15-8)21-13-14-7-3-1-2-4-9(7)20-13/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIWRUNZFWPAFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SC3=C(C4=NSN=C4C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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